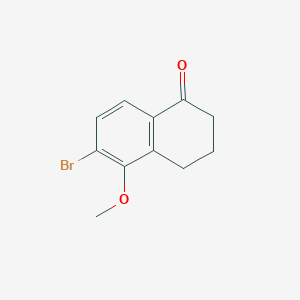

6-Bromo-5-methoxy-3,4-dihydronaphthalen-1(2h)-one

Description

Properties

Molecular Formula |

C11H11BrO2 |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

6-bromo-5-methoxy-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C11H11BrO2/c1-14-11-8-3-2-4-10(13)7(8)5-6-9(11)12/h5-6H,2-4H2,1H3 |

InChI Key |

WWLPQOHXPNFULB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1CCCC2=O)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 6-Bromo-5-methoxy-3,4-dihydronaphthalen-1(2H)-one

Starting Materials and General Strategy

The synthesis typically begins from commercially available 6-methoxy-1-tetralone or related tetralone derivatives. The key steps involve:

- Regioselective bromination at the 6-position of the aromatic ring.

- Functional group manipulations to install or protect the methoxy group.

- Purification by chromatography.

This approach is favored due to the availability and cost-effectiveness of 6-methoxy-1-tetralone and the regioselectivity achievable in bromination steps.

Detailed Synthetic Routes

Regioselective Bromination of 6-Methoxy-1-tetralone

- Reagents: N-Bromosuccinimide (NBS) in acetonitrile (CH3CN)

- Conditions: Stirring at room temperature for 48 hours

- Outcome: High-yield formation of 6-bromo-5-methoxy-3,4-dihydronaphthalen-1(2H)-one as a yellow solid with yields up to 96% reported.

- Purification: Flash chromatography using dichloromethane as eluent.

- Reference: This method is described in detail in a 2009 RSC publication, demonstrating high regioselectivity and yield.

Alternative Bromination via Lithium-Halogen Exchange

- Starting Material: 6-methoxy-1-tetralone

- Step 1: Regioselective bromination to introduce bromine at the 6-position.

- Step 2: Treatment with n-butyllithium (n-BuLi) at low temperature (-78 °C) to perform lithium-halogen exchange.

- Step 3: Subsequent hydroxylation or further functionalization directed by the lithio intermediate.

- Yield: Combined two-step yield of approximately 69%, significantly higher than earlier methods relying on ortho-directed C–H deprotonation (23% yield for one step).

- Reference: This approach was optimized to improve overall yield and efficiency compared to earlier 9-step syntheses with only 1% overall yield.

Synthesis Summary Table

Research Findings and Analysis

The NBS bromination method is straightforward, uses mild conditions, and provides excellent yields with minimal side reactions, making it the preferred method for preparing 6-bromo-5-methoxy-3,4-dihydronaphthalen-1(2H)-one in bulk or laboratory scale.

The lithium-halogen exchange route offers a strategic advantage for further functionalization, allowing the introduction of additional substituents or modifications at the brominated position. This method improves regioselectivity and yield compared to older methods relying on direct C–H activation.

Protection of the phenolic hydroxyl group as a silyl ether (TBSCl) is often employed to prevent side reactions during subsequent arylation or elimination steps, enhancing overall synthetic efficiency.

The overall synthetic efficiency has improved significantly over time, from initial 9-step syntheses with 1% yield to optimized 5-step routes with yields up to 36%, and even single-step bromination with yields near 96% for the key intermediate.

Experimental Notes and Conditions

- Solvents: Anhydrous tetrahydrofuran (THF), dichloromethane (CH2Cl2), acetonitrile (CH3CN) are commonly used.

- Atmosphere: Reactions are typically performed under inert nitrogen atmosphere to prevent oxidation or moisture interference.

- Temperature Control: Low temperatures (-78 °C) are critical for lithium-halogen exchange steps to control reactivity and selectivity.

- Purification: Flash chromatography on silica gel is standard for isolating pure products.

- Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions could convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

6-Bromo-5-methoxy-3,4-dihydronaphthalen-1(2h)-one may have various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxy-3,4-dihydronaphthalen-1(2h)-one would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Features :

- Molecular Formula : C₁₁H₁₁BrO₂ (calculated based on substituent positions).

- Functional Groups : Bromine (electron-withdrawing), methoxy (electron-donating), and ketone (reactive site).

- Synthesis : Typically synthesized via electrophilic aromatic substitution (e.g., bromination of methoxy-substituted DHN intermediates using N-bromosuccinimide (NBS)) or Claisen-Schmidt condensation for chalcone derivatives .

Structural and Functional Group Comparisons

The biological and chemical properties of DHN derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of DHN Derivatives

Key Observations:

Substituent Position: Bromine at C6 (as in 6-Bromo-5-methoxy-DHN) vs. Methoxy groups enhance hydrophobic interactions, while bromine improves cell permeability and metabolic stability .

Halogen vs.

Chalcone Derivatives :

- Compounds like (E)-7-Fluoro-2-(2-(trifluoromethyl)benzylidene)-DHN demonstrate how α,β-unsaturated ketones (chalcones) enhance bioactivity through Michael addition or hydrogen bonding .

Key Findings:

Biological Activity

6-Bromo-5-methoxy-3,4-dihydronaphthalen-1(2H)-one, with the chemical formula CHBrO and CAS number 1336947-85-3, is a compound that has garnered attention due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Weight | 255.108 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 379.3 °C |

| Flash Point | 183.2 °C |

| LogP | 3.35 |

The biological activity of 6-Bromo-5-methoxy-3,4-dihydronaphthalen-1(2H)-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been studied for its role as a potential inhibitor of hypoxia-inducible factor (HIF), which is crucial in cellular adaptation to low oxygen conditions.

Antitumor Activity

Research indicates that compounds similar to 6-Bromo-5-methoxy-3,4-dihydronaphthalen-1(2H)-one exhibit antitumor properties by inhibiting HIF-1α activity. This inhibition leads to reduced expression of genes involved in tumor growth and metastasis. A study demonstrated that derivatives of naphthalenone can significantly decrease the viability of cancer cells under hypoxic conditions by stabilizing HIF-1α and promoting apoptosis .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways by downregulating pro-inflammatory cytokines. The inhibition of NF-κB signaling pathways has been observed, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Properties

Preliminary studies suggest that 6-Bromo-5-methoxy-3,4-dihydronaphthalen-1(2H)-one may have neuroprotective effects against oxidative stress-induced neuronal damage. This activity is hypothesized to be mediated through antioxidant mechanisms and the modulation of neuroinflammatory responses .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various naphthalenone derivatives, including 6-Bromo-5-methoxy-3,4-dihydronaphthalen-1(2H)-one, against breast cancer cell lines. The results indicated a significant reduction in cell proliferation and an increase in apoptosis markers when treated with the compound at micromolar concentrations .

Case Study 2: Inflammation Model

In a murine model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, key mediators in inflammatory responses. Histopathological analysis showed reduced tissue damage and inflammation markers compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.